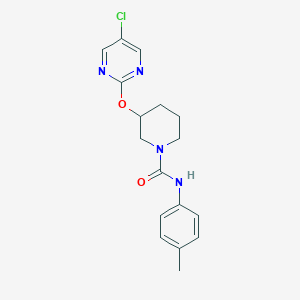
3-((5-chloropyrimidin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
カタログ番号 B2416846
CAS番号:
2034330-91-9
分子量: 346.82
InChIキー: OPZCWMWLYHTXIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-chloropyrimidin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide, also known as CP-690,550, is a chemical compound that has been the subject of extensive scientific research. CP-690,550 is a potent and selective inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the immune system.
科学的研究の応用
Efficient Synthesis and Derivatives
- Research highlights the efficient synthesis of novel compounds related to the chemical structure of "3-((5-chloropyrimidin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide," focusing on pyrimidine derivatives with potential biological activities. These compounds have been synthesized using various methodologies, demonstrating the versatility and interest in exploring the chemical space around this scaffold for drug discovery (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Antimicrobial and Antitumor Activity
- A study on new pyridothienopyrimidines and pyridothienotriazines, which share a core structure with the compound of interest, demonstrated antimicrobial activities. This research showcases the potential of these compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
- Another investigation focused on novel pyrimidinone and oxazinone derivatives fused with thiophene rings, starting with a similar chemical structure. These compounds displayed significant antimicrobial properties, indicating their potential as lead compounds for antimicrobial drug development (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
- The synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and their evaluation for anti-angiogenic and DNA cleavage activities highlight the therapeutic potential of these molecules in cancer treatment. Certain derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential utility as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Heterocyclic Carboxamides as Antipsychotic Agents
- Heterocyclic analogs of a related structure were prepared and evaluated as potential antipsychotic agents. These analogs were tested for their binding affinity to dopamine and serotonin receptors and showed promising results in preclinical models, indicating their potential for development as antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).
特性
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-4-6-14(7-5-12)21-17(23)22-8-2-3-15(11-22)24-16-19-9-13(18)10-20-16/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZCWMWLYHTXIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

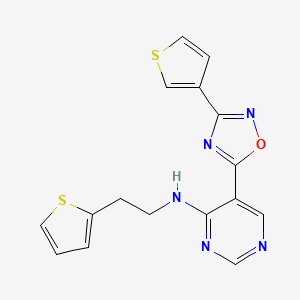


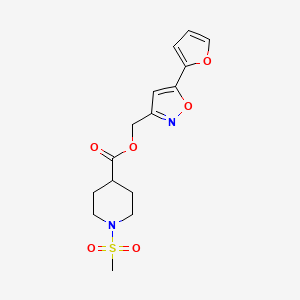
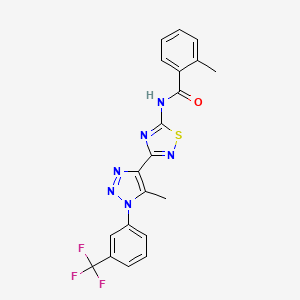
![N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2416771.png)
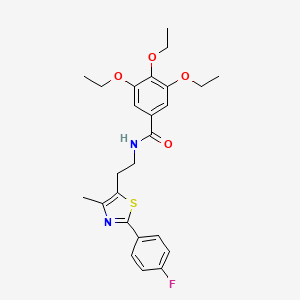
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)

![3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2416777.png)
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416779.png)
![3-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2416781.png)
![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)
![N-(2-chlorobenzyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide](/img/structure/B2416786.png)